2-(difluoromethyl)-4-methoxybenzene-1-sulfonyl fluoride
Description
Properties
CAS No. |
2172038-10-5 |
|---|---|
Molecular Formula |
C8H7F3O3S |
Molecular Weight |
240.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7F3O3S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4,8H,1H3 |
InChI Key |
PLKOLBJKMAPTPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)F)C(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4-methoxybenzene-1-sulfonyl fluoride typically involves the introduction of the difluoromethyl group and the sulfonyl fluoride group onto a benzene ring. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Biological Activity
2-(Difluoromethyl)-4-methoxybenzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethyl group and a methoxy group attached to a benzene ring, with a sulfonyl fluoride functional group. This structure contributes to its reactivity and interaction with biological targets.
The biological activity of sulfonyl fluorides is primarily attributed to their ability to act as electrophiles. They can react with nucleophilic sites on proteins, leading to modifications that can inhibit enzyme activity or alter receptor function. This mechanism is crucial for their potential therapeutic applications.
Synthesis Methods
Synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-methoxybenzene-1-sulfonyl chloride.
- Reagents : Utilizing difluoromethylating agents such as difluoromethyl sulfide in the presence of bases like triethylamine.
- Reaction Conditions : The reaction is conducted under controlled temperature and inert atmosphere conditions to prevent degradation.
Antibacterial and Antifungal Properties
Research indicates that compounds with similar sulfonyl fluoride structures exhibit antibacterial and antifungal activities. For instance, studies have shown that sulfonyl fluorides can disrupt bacterial cell wall synthesis and inhibit fungal growth by targeting specific enzymes involved in these processes .
Anti-inflammatory Effects
Sulfonyl fluorides have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antibacterial Activity : A study demonstrated that a structurally similar sulfonyl fluoride compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
- Anti-inflammatory Research : In another study, a sulfonyl fluoride derivative was shown to reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory mediators in tissues .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Effectiveness | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Sulfonyl Fluoride | Significant | Inhibition of cell wall synthesis |
| Antifungal | Sulfonyl Fluoride | Moderate | Disruption of fungal cell integrity |
| Anti-inflammatory | Sulfonyl Fluoride | High | Inhibition of COX enzymes |
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis requires fewer steps compared to multi-ring sulfonylurea herbicides, reducing production costs .
- Environmental Impact : Fluorinated sulfonyl derivatives exhibit lower soil persistence than chlorinated analogs, aligning with modern agrochemical sustainability goals .
Q & A
Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-4-methoxybenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of a fluorinated benzene precursor followed by halogen exchange. For example, starting with 4-methoxybenzene derivatives, chlorosulfonic acid is used to introduce the sulfonyl chloride group, which is then fluorinated using potassium fluoride (KF) or related agents . Optimization parameters include:
- Temperature : Controlled heating (60–80°C) to avoid decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance fluoride ion availability.
Purity can be improved via recrystallization in ethanol/water mixtures.
Q. How can 2D NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : 2D NMR techniques, such as - HSQC and - HOESY, are critical for resolving overlapping signals and verifying substituent positions. Key observations include:
- NMR : A doublet for the difluoromethyl group (-CFH) near δ -110 ppm, split due to coupling with the adjacent sulfonyl group.
- HSQC : Correlates methoxy protons (δ ~3.8 ppm) with the aromatic carbon at position 3.
Response factors for integration should be calibrated using internal standards like dimethylsulfone .
Q. What are the primary reactivity pathways of the sulfonyl fluoride group in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, thiols) via a two-step mechanism:
Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.
Fluoride elimination , yielding sulfonamide or sulfonate products.
Reactivity is influenced by:
- pH : Alkaline conditions (pH > 9) accelerate amine reactions.
- Steric effects : Bulky substituents on the benzene ring reduce accessibility .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s metabolic stability in biological systems?
- Methodological Answer : The -CFH group enhances metabolic stability by:
- Reducing oxidative metabolism : Fluorine’s electronegativity strengthens C-F bonds, minimizing CYP450-mediated oxidation.
- Modulating lipophilicity : The group balances hydrophobicity for membrane penetration while avoiding excessive accumulation.
Comparative studies with non-fluorinated analogs (e.g., -CH or -CHF) using liver microsomal assays can quantify stability differences .
Q. What computational strategies predict the regioselectivity of electrophilic aromatic substitution in fluorinated sulfonyl fluorides?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example:
Q. How can contradictory data on the compound’s reactivity with thiols be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity or competing side reactions. A systematic approach includes:
- Kinetic profiling : Monitor reaction progress under varying conditions (e.g., DMSO vs. THF).
- Competition experiments : Compare reactivity with structurally distinct thiols (e.g., glutathione vs. cysteine).
- Computational modeling : Identify transition-state barriers using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
